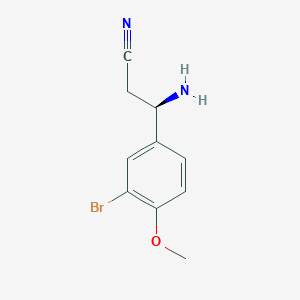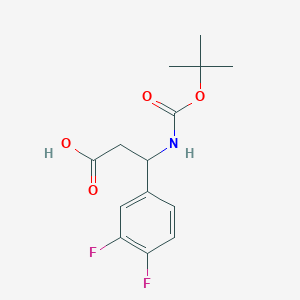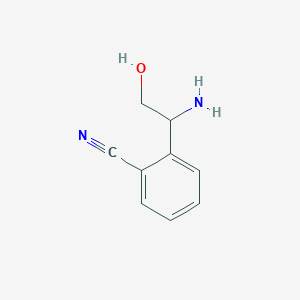
6-Bromothiochromane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromothiochromane-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a bromine atom attached to the thiochromane ring, which is a sulfur-containing heterocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromothiochromane-2-carboxylic acid typically involves the bromination of thiochromane-2-carboxylic acid. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures consistent quality and high throughput. The use of microwave-assisted synthesis has also been explored to optimize reaction conditions and improve yield .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromothiochromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
6-Bromothiochromane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-Bromothiochromane-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The sulfur atom in the thiochromane ring can also participate in redox reactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
6-Bromochromane-2-carboxylic acid: Similar structure but lacks the sulfur atom.
6-Fluorochromane-2-carboxylic acid: Contains a fluorine atom instead of bromine.
6-Hydroxychromane-2-carboxylic acid: Features a hydroxyl group instead of bromine.
Uniqueness: 6-Bromothiochromane-2-carboxylic acid is unique due to the presence of both bromine and sulfur in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H9BrO2S |
|---|---|
Peso molecular |
273.15 g/mol |
Nombre IUPAC |
6-bromo-3,4-dihydro-2H-thiochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9BrO2S/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) |
Clave InChI |
YBKUFWGUBFWZFW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)Br)SC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


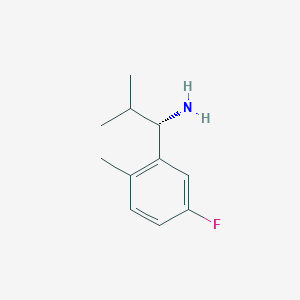
![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate](/img/structure/B13046637.png)

![Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13046640.png)
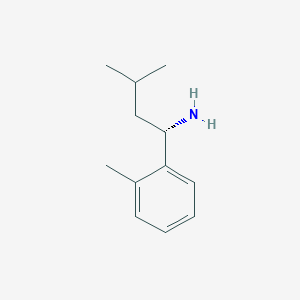


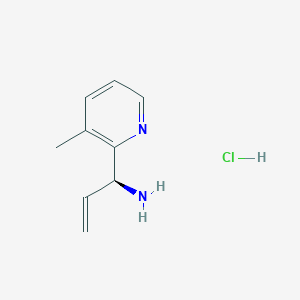
![4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13046673.png)
